molecular formula C15H18O3 B1614016 cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-22-2

cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1614016
CAS No.: 733740-22-2
M. Wt: 246.30 g/mol
InChI Key: UULJYEIVQURUSE-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . Its CAS Number is 733740-22-2 . The compound has a molecular weight of 246.31 .


Molecular Structure Analysis

The IUPAC name for this compound is (1R,2S)-2-(3,5-dimethylbenzoyl)cyclopentanecarboxylic acid . The InChI code for this compound is 1S/C15H18O3/c1-9-6-10(2)8-11(7-9)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13+/m0/s1 .


Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 430.4±45.0 °C . The predicted density is 1.169±0.06 g/cm3 . The predicted pKa is 4.40±0.40 .

Scientific Research Applications

Synthesis and Valorization in Green Chemistry

Muconic Acid Isomers as Platform Chemicals : "cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid" has not been directly addressed in the available literature. However, the study on muconic acid (MA) isomers emphasizes the importance of such compounds in green chemistry. MA isomers, including cis,cis-MA, cis,trans-MA, and trans,trans-MA, demonstrate the versatility of cyclic compounds with conjugated double bonds in producing value-added products and specialty polymers. These findings suggest the potential of structurally similar compounds, like "this compound," for synthesizing high-value chemicals and polymers through biotechnological and chemical pathways (Khalil et al., 2020).

Catalytic Oxidation and Industrial Applications

Controllable and Selective Catalytic Oxidation : The selective catalytic oxidation of cyclohexene, as discussed by Cao et al. (2018), highlights the industrial relevance of controlling oxidation processes to obtain specific products with different oxidation states. This research underlines the importance of catalyst selection and reaction conditions in achieving desired outcomes, potentially applicable to the oxidation of "this compound" for industrial purposes. Such controlled oxidation could lead to novel applications in the synthesis of intermediates for pharmaceuticals, agrochemicals, or polymers (Cao et al., 2018).

Pharmacological and Biological Activities of Related Compounds

Jasmonic Acid and Its Derivatives : "this compound" shares structural similarities with jasmonic acid derivatives, which are known for their wide range of biological activities. Research on jasmonic acid and its derivatives indicates their potential as therapeutic agents, particularly in cancer treatment and anti-inflammatory applications. This suggests that structurally related compounds, like "this compound," may also exhibit significant biological or pharmacological activities, warranting further investigation into their therapeutic potential (Pirbalouti et al., 2014).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves the reaction of 3,5-dimethylbenzoyl chloride with cyclopentadiene to form cis-2-(3,5-dimethylbenzoyl)cyclopentene. This intermediate is then subjected to a Diels-Alder reaction with maleic anhydride to form the desired product.", "Starting Materials": ["3,5-dimethylbenzoyl chloride", "cyclopentadiene", "maleic anhydride"], "Reaction": ["Step 1: React 3,5-dimethylbenzoyl chloride with cyclopentadiene in the presence of a Lewis acid catalyst to form cis-2-(3,5-dimethylbenzoyl)cyclopentene.", "Step 2: React cis-2-(3,5-dimethylbenzoyl)cyclopentene with maleic anhydride in the presence of a Lewis acid catalyst to form cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid."] }

CAS No.

733740-22-2

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(1S,2R)-2-(3,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H18O3/c1-9-6-10(2)8-11(7-9)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13+/m1/s1

InChI Key

UULJYEIVQURUSE-OLZOCXBDSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)[C@@H]2CCC[C@@H]2C(=O)O)C

SMILES

CC1=CC(=CC(=C1)C(=O)C2CCCC2C(=O)O)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2CCCC2C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.